[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
CAS No.: 1178233-16-3
Cat. No.: VC2556621
Molecular Formula: C13H13FN2
Molecular Weight: 216.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178233-16-3 |
|---|---|
| Molecular Formula | C13H13FN2 |
| Molecular Weight | 216.25 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine |
| Standard InChI | InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 |
| Standard InChI Key | MTCJJQRKUPODNM-UHFFFAOYSA-N |
| SMILES | CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 |
| Canonical SMILES | CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
(4-Fluorophenyl)(pyridin-2-yl)methylamine features a central carbon atom that connects three key structural components: a 4-fluorophenyl ring, a pyridin-2-yl group, and a methylamine moiety. The compound belongs to the broader class of fluorinated aromatic amines, which have gained attention in medicinal chemistry research. The specific positioning of the nitrogen at the 2-position of the pyridine ring differentiates this compound from its structural isomers and contributes to its unique chemical behavior.
The molecular formula of (4-Fluorophenyl)(pyridin-2-yl)methylamine is C₁₃H₁₃FN₂, with a molecular weight of approximately 216 g/mol. This formula reflects the combination of a 4-fluorophenyl group (C₆H₄F), a pyridin-2-yl group (C₅H₄N), a methylene bridge (CH), and a methylamine group (NHCH₃). The structure possesses multiple functional groups that contribute to its chemical versatility and potential biological interactions.
| Property | Expected Value/Characteristic | Structural Influence |
|---|---|---|
| Physical State | Solid at room temperature | Aromatic structure |
| Lipophilicity | Moderate (LogP ~3-4) | Fluorine substitution |
| Basicity | Moderate | Pyridine and amine nitrogens |
| Hydrogen Bonding | Acceptor and donor capabilities | Amine and pyridine groups |
| Metabolic Stability | Enhanced | Fluorine substitution |
Synthesis Methods
Synthetic Routes
The synthesis of (4-Fluorophenyl)(pyridin-2-yl)methylamine likely follows routes similar to those of its structural analogs. Based on information from related compounds, several synthetic pathways can be proposed:
One primary synthetic approach involves a condensation reaction between 4-fluorobenzaldehyde and 2-pyridinecarboxaldehyde with methylamine to form a Schiff base intermediate, followed by reduction using an appropriate reducing agent. This method leverages the reactivity of the carbonyl groups in the aldehyde starting materials.
| Reaction Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Imine Formation | 4-Fluorobenzaldehyde, 2-Pyridinecarboxaldehyde, Methylamine | Room temperature, 4-24h, Acid catalyst | Water removal may improve yield |
| Reduction | NaBH₄ | 0-25°C, 2-6h, Methanol/Ethanol | Controlled addition of reducing agent |
| Purification | Chromatography/Recrystallization | - | Selection based on scale and purity requirements |
Chemical Reactivity
Functional Group Reactivity
(4-Fluorophenyl)(pyridin-2-yl)methylamine possesses several reactive functional groups that allow it to participate in diverse chemical transformations:
The compound can undergo various types of reactions, including oxidation reactions that target the central carbon atom or the methylamine group. The position and electronic effects of the fluorine substituent significantly influence the reactivity of the aromatic ring, typically making it less susceptible to electrophilic aromatic substitution but more amenable to nucleophilic aromatic substitution under appropriate conditions.
The pyridine nitrogen represents another reactive center, capable of participating in coordination chemistry with metal ions, alkylation reactions, and protonation under acidic conditions. Similarly, the secondary amine nitrogen can undergo alkylation, acylation, and other transformations typical of amine chemistry.
Reaction Types and Mechanisms
Based on analysis of similar compounds, (4-Fluorophenyl)(pyridin-2-yl)methylamine can participate in several reaction types:
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Oxidation Reactions: The central methine carbon can be oxidized to form ketones or further oxidized derivatives
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Nucleophilic Substitution: The fluorine on the phenyl ring can be substituted with various nucleophiles under appropriate conditions
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Coordination Chemistry: The pyridine nitrogen can coordinate with transition metals to form complexes
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Alkylation and Acylation: The secondary amine nitrogen can react with alkylating or acylating agents to form tertiary amines or amides
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Acid-Base Reactions: Both nitrogen atoms can participate in acid-base chemistry, becoming protonated under acidic conditions
The common reagents utilized in reactions involving this compound include oxidizing agents (KMnO₄, H₂O₂), reducing agents (NaBH₄, LiAlH₄), alkylating agents (alkyl halides), and acylating agents (acid chlorides, anhydrides).
Biological Activity and Applications
Pharmacological Profile
Drawing from data on structurally related compounds, (4-Fluorophenyl)(pyridin-2-yl)methylamine may exhibit several pharmacological activities:
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Anticancer Properties: Analogs of this compound have demonstrated activity against several cancer cell lines, including breast, lung, and colon cancers
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Antiviral Activity: Related compounds have shown promise in inhibiting viral replication through interaction with critical viral enzymes
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Anti-inflammatory Effects: The compound may modulate inflammatory pathways through specific enzyme inhibition
| Potential Activity | Target/Pathway | Observed in Analogs | Potency Range |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | Yes | IC₅₀ ~3-6 μM |
| Anticancer | Lung Cancer Cell Lines | Yes | IC₅₀ ~2-5 μM |
| Anticancer | Colon Cancer Cell Lines | Yes | IC₅₀ ~4-7 μM |
| Antiviral | RNA Virus Inhibition | Yes | IC₅₀ ~1-3 μM |
| Antiviral | DNA Virus Inhibition | Yes | IC₅₀ ~1-2 μM |
Structure-Activity Relationships
The biological activity of (4-Fluorophenyl)(pyridin-2-yl)methylamine is significantly influenced by its structural features. Based on studies of similar compounds, several structure-activity relationships can be inferred:
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The fluorine substituent at the para position of the phenyl ring enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties
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The position of the nitrogen in the pyridine ring (2-position in this compound) affects binding specificity to target proteins
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The methyl substituent on the amine nitrogen influences the basicity and hydrogen bonding capacity of this group
Research on related compounds indicates that electron-withdrawing groups on the phenyl ring often enhance potency against certain targets, while steric hindrance can reduce activity. For instance, para-substituted fluorophenyl groups have demonstrated superior activity compared to ortho-substituted analogs in some biological assays.
| Structural Modification | Effect on Activity | Mechanism |
|---|---|---|
| Electron-withdrawing groups | Enhanced activity | Electronic effects on target binding |
| Electron-donating groups | Moderate activity | Altered electronic distribution |
| Sterically hindered groups | Reduced activity | Interference with binding site access |
Research Applications
Medicinal Chemistry
(4-Fluorophenyl)(pyridin-2-yl)methylamine offers significant potential as a scaffold for medicinal chemistry research. The compound's unique structure allows for various modifications to optimize binding to specific biological targets:
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The central carbon can serve as a point for introducing additional substituents
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The methyl group on the amine can be replaced with other alkyl or functional groups
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The fluorine position on the phenyl ring can be varied
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The pyridine ring can be modified with additional substituents
These modification opportunities make the compound valuable for drug discovery efforts, particularly in developing agents for cancer treatment, antiviral therapies, and other therapeutic areas.
Materials Science and Catalysis
Beyond medicinal applications, (4-Fluorophenyl)(pyridin-2-yl)methylamine may find use in materials science and catalysis:
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The pyridine nitrogen provides coordination sites for metal complexation, potentially useful in developing novel catalysts
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The compound's fluorine content may impart unique electronic properties relevant to materials applications
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As a building block, it could contribute to the development of functional materials with specific properties
Comparative Analysis with Structural Analogs
Structural Variations
Several structural analogs of (4-Fluorophenyl)(pyridin-2-yl)methylamine appear in the scientific literature, each with distinctive features:
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(4-Fluorophenyl)(pyridin-3-yl)methylamine: Differs in the position of the nitrogen in the pyridine ring (3-position instead of 2-position)
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N-((4-fluorophenyl)(phenyl)methyl)pyridin-2-amine: Contains an additional phenyl group and lacks the methyl substituent on the amine
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Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine: Has an ethyl group instead of a methyl group on the amine nitrogen
| Compound | Pyridine Position | Amine Substituent | Additional Features | Molecular Weight |
|---|---|---|---|---|
| (4-Fluorophenyl)(pyridin-2-yl)methylamine | 2-position | Methyl | - | ~216 g/mol |
| (4-Fluorophenyl)(pyridin-3-yl)methylamine | 3-position | Methyl | - | ~216 g/mol |
| N-((4-fluorophenyl)(phenyl)methyl)pyridin-2-amine | 2-position | Hydrogen | Phenyl group | 278.32 g/mol |
| Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine | 2-position | Ethyl | - | ~230 g/mol |
Differences in Activity and Properties
These structural variations significantly impact the compounds' properties and biological activities:
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The position of the nitrogen in the pyridine ring affects the electronic distribution and coordination geometry, potentially altering binding affinity to target proteins
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The substitution pattern on the amine nitrogen (methyl vs. ethyl vs. hydrogen) influences basicity, hydrogen bonding capacity, and steric profile
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The introduction of additional aromatic groups (as in the phenyl-containing analog) affects lipophilicity, molecular recognition, and metabolic profile
Research on related compounds suggests that these structural differences can lead to substantial variations in biological activity profiles, with some analogs showing preferential activity against certain targets over others.
Future Research Directions
Synthesis and Characterization
Future research on (4-Fluorophenyl)(pyridin-2-yl)methylamine should focus on:
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Developing efficient, high-yield synthetic routes with minimal environmental impact
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Comprehensive characterization of physical properties including solubility profiles, crystal structure, and thermal stability
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Investigation of stereochemical aspects if the central carbon is made stereogenic through appropriate substitution
Biological Evaluation
Further biological investigation of this compound should include:
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Systematic screening against diverse biological targets to establish a comprehensive activity profile
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Detailed mechanistic studies to elucidate precise modes of action
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Structure-activity relationship studies through the synthesis and evaluation of strategic analogs
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In vivo evaluation of promising activities identified in preliminary screens
These research directions would contribute significantly to understanding the full potential of (4-Fluorophenyl)(pyridin-2-yl)methylamine in medicinal chemistry and related fields.
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